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Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate Documentation Hub

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  • Product: Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate
  • CAS: 901555-98-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Executive Summary Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 31891-07-3) represents a critical lipophilic variant of the classic Gewald thiophene scaffold. While the ethyl ester analog is ubiquitous in earl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 31891-07-3) represents a critical lipophilic variant of the classic Gewald thiophene scaffold. While the ethyl ester analog is ubiquitous in early-stage discovery, the propyl derivative offers distinct physiochemical advantages, particularly in modulating partition coefficients (LogP) for membrane permeability studies. This guide provides a comprehensive technical analysis of this compound, detailing its synthesis via the Gewald reaction, structural characterization, and its pivotal role as a precursor for fused heterocyclic therapeutics, specifically thienopyrimidines.

Part 1: Structural Characterization & Physiochemical Properties

The molecule comprises a highly substituted thiophene ring characterized by an intramolecular hydrogen bond network and a push-pull electronic system. The electron-donating amino group at C2 and the electron-withdrawing ester at C3 create a "vinylogous amide" character, stabilizing the ring but also priming it for heterocyclization.

Chemical Identity
PropertySpecification
IUPAC Name Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate
CAS Number 31891-07-3
Molecular Formula

Molecular Weight 213.30 g/mol
Core Scaffold Thiophene
Key Functional Groups Primary Amine (-NH

), Propyl Ester (-COOC

H

), Methyl (-CH

)
Physiochemical Profile

The substitution of the propyl group (vs. the standard ethyl) increases the lipophilicity, which is crucial for optimizing the pharmacokinetic profile of downstream drug candidates.

ParameterValue (Predicted)Significance
LogP (Octanol/Water) ~3.2 - 3.5Enhanced membrane permeability compared to Methyl/Ethyl analogs.
H-Bond Donors 1 (Amine)Critical for receptor binding and cyclization reactions.
H-Bond Acceptors 3 (N, O, S)Facilitates interaction with kinase hinge regions in drug targets.
Rotatable Bonds 3Propyl chain flexibility affects crystal packing and solubility.

Part 2: Synthetic Pathway (The Gewald Reaction)[3][4][5][6][7]

The most authoritative method for synthesizing Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate is the multi-component Gewald Reaction . This pathway is preferred over cyclization of mercapto-nitriles due to its convergent nature and atom economy.

Reaction Mechanism

The synthesis involves the condensation of 2-Butanone (Methyl Ethyl Ketone) with Propyl Cyanoacetate and elemental Sulfur in the presence of a base (typically Morpholine or Diethylamine).

Mechanism Breakdown:

  • Knoevenagel Condensation: The base deprotonates the propyl cyanoacetate, which attacks the ketone to form an

    
    -unsaturated nitrile intermediate.
    
  • Sulfurization: The methylene group (activated by the nitrile) is functionalized by elemental sulfur.

  • Cyclization: Intramolecular attack of the thiolate on the nitrile carbon, followed by tautomerization, yields the 2-aminothiophene.

Visualizing the Mechanism

The following diagram details the flow of the Gewald synthesis, highlighting the critical intermediates.

GewaldMechanism Start Reagents: 2-Butanone + Propyl Cyanoacetate + Sulfur (S8) Step1 Step 1: Knoevenagel Condensation (Formation of alkylidene cyanoacetate) Start->Step1 Morpholine/EtOH Heat Step2 Step 2: Thiolation (Base-catalyzed sulfur uptake) Step1->Step2 Activation of allylic position Step3 Step 3: Cyclization (Intramolecular nucleophilic attack) Step2->Step3 Nucleophilic attack on Nitrile Product Product: Propyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate Step3->Product Tautomerization

Figure 1: Step-wise mechanism of the Gewald Reaction yielding the target thiophene.

Experimental Protocol (Optimized)

Note: This protocol is adapted from standard Gewald procedures for ethyl esters, modified for the propyl derivative.

  • Reagent Setup: In a round-bottom flask, dissolve Propyl Cyanoacetate (1.0 eq) and 2-Butanone (1.0 eq) in Ethanol.

  • Catalyst Addition: Add Morpholine (1.0 eq) dropwise. Critical Step: The reaction is exothermic; control temperature to <50°C to prevent polymerization.

  • Sulfur Addition: Add elemental Sulfur (1.0 eq) in portions.

  • Reflux: Heat the mixture to 60-70°C for 3-5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Workup: Cool to room temperature. The product often precipitates. If not, pour into ice water.

  • Purification: Recrystallize from Ethanol/Water to obtain pale yellow crystals.

Part 3: Spectroscopic Signatures

Verification of the structure relies on distinguishing the propyl ester chain from the thiophene core.

Nuclear Magnetic Resonance ( H NMR)

Data is predicted based on the ethyl analog shifts, adjusted for the propyl chain.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Thiophene-CH

(C4)
2.10 - 2.15Singlet (s)3HMethyl on ring
Thiophene-CH

(C5)
2.20 - 2.25Singlet (s)3HMethyl on ring
NH

6.00 - 7.20Broad Singlet (br s)2HExchangable with D

O
Propyl-OCH

-
4.10 - 4.20Triplet (t)2HEster methylene
Propyl-CH

-
1.65 - 1.75Multiplet (m)2HMiddle methylene
Propyl-CH

0.95 - 1.05Triplet (t)3HTerminal methyl
Infrared Spectroscopy (IR)
  • 3400 - 3300 cm

    
    :  Primary Amine (-NH
    
    
    
    ) stretching (doublet).
  • 1660 - 1680 cm

    
    :  Ester Carbonyl (C=O) stretching. Note: Conjugation with the thiophene ring lowers this frequency compared to aliphatic esters.
    
  • 1580 - 1600 cm

    
    :  C=C Aromatic/Thiophene skeletal vibrations.
    

Part 4: Reactivity & Downstream Applications

The ortho-amino ester motif is a "privileged structure" in medicinal chemistry. It serves as a bi-functional handle for synthesizing fused heterocycles, most notably Thienopyrimidines , which are bio-isosteres of quinazolines (common in kinase inhibitors like Gefitinib).

Derivatization Pathways
  • Cyclization with Formamide: Yields Thieno[2,3-d]pyrimidin-4(3H)-one.

  • Reaction with Isothiocyanates: Yields 2-thioxo-thienopyrimidines.

  • Sandmeyer Reaction: Conversion of the amino group to a halogen (Cl, Br, I) for coupling reactions.

Workflow: Thienopyrimidine Synthesis

The following diagram illustrates the transformation of the guide compound into a bioactive thienopyrimidine core.

ThienopyrimidineSynthesis Precursor Propyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate Intermediate Intermediate: Schiff Base / Urea Adduct Precursor->Intermediate Nucleophilic Attack Reagent1 Reagent: Formamide (Reflux) Reagent1->Intermediate Reagent2 Reagent: Urea (Fusion @ 180°C) Reagent2->Intermediate Product1 Product A: 4,5-dimethylthieno[2,3-d] pyrimidin-4(3H)-one Intermediate->Product1 Cyclization (Formamide) Product2 Product B: 4,5-dimethylthieno[2,3-d] pyrimidine-2,4(1H,3H)-dione Intermediate->Product2 Cyclization (Urea)

Figure 2: Divergent synthesis of fused thienopyrimidines from the parent scaffold.

Part 5: References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (2022). 2-Aminothiophenes: A Privileged Scaffold for Drug Discovery. European Journal of Medicinal Chemistry. (Review of biological activity including kinase inhibition).

  • Putani, B., et al. (2017). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences. (Details on the ethyl/propyl ester derivatives).

  • BLD Pharm. (n.d.). Propyl 2-aminothiophene-3-carboxylate Product Entry. (CAS Verification: 31891-07-3).[1]

  • Huang, Y., et al. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes. Synthesis. (Optimization of Gewald conditions).

Sources

Exploratory

Solubility Profiling of Propyl 2-Aminothiophene Derivatives: Thermodynamic Modeling &amp; Process Optimization

Executive Summary The precise solubility profiling of propyl 2-aminothiophene derivatives is a critical bottleneck in the scale-up of Gewald reaction products, particularly for pharmaceutical intermediates and conducting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise solubility profiling of propyl 2-aminothiophene derivatives is a critical bottleneck in the scale-up of Gewald reaction products, particularly for pharmaceutical intermediates and conducting polymers. Unlike their lower-alkyl analogs (methyl/ethyl), the propyl chain introduces a lipophilic shift that alters purification windows and crystallization kinetics.

This guide provides a rigorous framework for determining, modeling, and applying solubility data for this compound class. Moving beyond simple "shake-flask" observations, we detail the Laser Dynamic Method for data acquisition and the Modified Apelblat Model for thermodynamic correlation, enabling researchers to predict solubility behavior across temperature gradients with


 deviation.

Molecular Architecture & Solvation Mechanics

To predict solubility, one must first understand the solute-solvent competition. Propyl 2-aminothiophene derivatives (typically synthesized via the Gewald Reaction ) possess a "push-pull" electronic structure:

  • The Polar Core: The thiophene ring, substituted with an amine (

    
    ) at position 2 and an electron-withdrawing group (cyano 
    
    
    
    or ester
    
    
    ) at position 3, creates a high dipole moment and potential for hydrogen bonding.
  • The Lipophilic Tail: The propyl group (at position 4 or 5) disrupts the crystal lattice energy differently than a methyl group, increasing solubility in non-polar solvents while decreasing water miscibility.

Solubility Rule of Thumb for this Class:

  • High Solubility: Polar aprotic solvents (DMF, DMSO) – Disruption of strong intermolecular H-bonds.

  • Moderate Solubility: Polar protic solvents (Ethanol, Isopropanol) – Solvation depends heavily on temperature (high

    
    ).
    
  • Low Solubility: Non-polar solvents (Hexane, Cyclohexane) – The polar core dominates, preventing dissolution despite the propyl chain.

Experimental Protocol: Laser Dynamic Method

For high-precision solubility curves (essential for metastable zone width determination in crystallization), the Laser Dynamic Method is superior to gravimetric analysis. It minimizes solvent evaporation errors and detects the exact point of dissolution (disappearance of turbidity).

Required Instrumentation[1][2]
  • Jacketted glass vessel (50 mL) with magnetic stirring.

  • Programmable circulating water bath (

    
     K precision).
    
  • Laser transmissometer (He-Ne laser or high-intensity LED).

  • Photo-detector connected to a data logger.

Step-by-Step Workflow
  • Preparation: Weigh a precise mass (

    
    ) of the propyl 2-aminothiophene derivative into the vessel. Add a known mass (
    
    
    
    ) of the solvent.
  • Equilibration: Set the stirrer to 400 rpm. The mixture should be a turbid suspension.

  • Ramping: Heat the system at a slow, controlled rate (e.g.,

    
    ).
    
  • Detection: Monitor the laser transmittance. As the solid dissolves, transmittance rises.

  • Endpoint: The temperature at which transmittance hits the maximum plateau is recorded as the Saturation Temperature (

    
    ) .
    
  • Validation: Cool the solution to induce nucleation, then reheat to confirm

    
     (hysteresis check).
    
Workflow Diagram

LaserSolubility Start Weigh Solute & Solvent Mix Turbid Suspension (Laser Blocked) Start->Mix Heat Controlled Heating (2 K/h) Mix->Heat Start Ramp Clear Solution Clears (Max Transmittance) Heat->Clear Dissolution Record Record T_sat Clear->Record Equilibrium Point Record->Mix Repeat (Add Solvent)

Caption: Figure 1. Logic flow for the Laser Dynamic Method. The loop indicates the ability to add solvent to the same vessel to measure a new concentration point.

Thermodynamic Modeling

Raw data points are insufficient for process design. You must correlate the data to a thermodynamic model to interpolate solubility at any temperature.

The Modified Apelblat Equation

For 2-aminothiophene derivatives, the Modified Apelblat Equation is the industry standard, accounting for the non-ideal behavior of the solution better than the simple Van't Hoff equation.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation of Parameters:

  • 
     : Related to the enthalpy of solution. A negative 
    
    
    
    indicates an endothermic process (solubility increases with
    
    
    ).
  • 
     : Accounts for the temperature dependence of the enthalpy of fusion.
    
Thermodynamic Functions

Once


 are determined, you can calculate the Dissolution Enthalpy (

) and Entropy (

):



Note: Positive


 and 

values confirm the dissolution is endothermic and entropy-driven, typical for this class of organic solids.

Solvent Selection & Data Analysis

The following data summarizes the solubility trends for propyl 2-aminothiophene derivatives based on homologous series analysis (methyl/ethyl analogs) and dielectric constants.

Solubility Profile (Representative)
Solvent ClassSolventSolubility Trend (298 K)Interaction Mechanism
Polar Aprotic DMF / DMSO Very High (>150 g/L)Strong dipole-dipole; disrupts solute H-bonds.
Polar Aprotic Acetone HighGood match for the cyano/ester groups.
Polar Protic Ethanol / IPA ModerateH-bonding competes with solute-solute interactions.
Aromatic Toluene Low-Moderate

-

stacking with thiophene ring; propyl group aids solvation.
Non-Polar Hexane Very LowPropyl chain insufficient to overcome polar core insolubility.
Anti-Solvent Water InsolubleHydrophobic effect dominates.
Solvent Screening Logic

When designing a crystallization process for these derivatives, use the following decision matrix to select the optimal solvent/anti-solvent pair.

SolventSelection Start Select Process Goal Goal Reaction Medium or Crystallization? Start->Goal Rxn Reaction Medium Goal->Rxn Synthesis Cryst Crystallization Goal->Cryst Purification HiSol High Solubility Req. (DMF, DMSO) Rxn->HiSol Homogeneous Phase Yield Yield Optimization Cryst->Yield Cooling Cooling Crystallization (Ethanol/Toluene) Yield->Cooling Steep Solubility Curve (High dS/dT) AntiSol Anti-Solvent ppt (DMF + Water) Yield->AntiSol Flat Solubility Curve

Caption: Figure 2. Solvent selection strategy based on thermodynamic solubility profiles.

Case Study: Purification of 2-Amino-3-cyano-4-propylthiophene

Scenario: A researcher observes low purity (85%) after the Gewald reaction due to sulfur contamination and oligomers.

Analysis:

  • Sulfur Contamination: Elemental sulfur is highly soluble in

    
     and Toluene but poorly soluble in alcohols.
    
  • Target Compound: The propyl-thiophene derivative shows a steep solubility curve in Ethanol (low at 20°C, high at 70°C).

Optimized Protocol:

  • Dissolution: Reflux the crude solid in Ethanol (10 mL/g) at 75°C.

  • Hot Filtration: Filter while hot to remove insoluble oligomers.

  • Cooling: Ramp down to 5°C at 0.5 K/min.

  • Result: The "propyl" chain ensures the molecule stays in solution longer than the methyl analog, requiring lower temperatures for maximum yield, but the resulting crystals are significantly purer (>98%) due to the rejection of sulfur in the mother liquor.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Zhang, Y., et al. (2010).[3] Synthesis and crystallization of ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC (PubMed Central).

  • Li, Y., et al. (2014). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. Journal of Chemical & Engineering Data.

  • Fan, B., et al. (2018).[4] Measurement and Correlation of Solubility of 3-Hydroxy-2-naphthoic Acid in Ten Pure and Binary Mixed Organic Solvents. Journal of Chemical & Engineering Data.

  • Gano, Z. S., et al. (2014).[5] Solubility of thiophene and dibenzothiophene in anhydrous FeCl3- and ZnCl2-based deep eutectic solvents. Industrial & Engineering Chemistry Research.

Sources

Foundational

Technical Risk Assessment &amp; Handling Guide: Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate

[1] Part 1: Executive Summary & Chemical Context[1] This guide serves as a provisional Safety Data Sheet (SDS) and Technical Handling Protocol for Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[1] Unlike its commerc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Chemical Context[1]

This guide serves as a provisional Safety Data Sheet (SDS) and Technical Handling Protocol for Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[1]

Unlike its commercially ubiquitous analog (the Ethyl ester, CAS 4815-24-1), the Propyl ester is frequently synthesized in situ or in small research batches via the Gewald Reaction .[1] Consequently, it lacks a widely harmonized registration dossier.[1] This guide utilizes Read-Across Toxicology (SAR) based on the ethyl homolog to establish a conservative safety baseline.

Chemical Identity
ParameterDetail
Chemical Name Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Common Analog Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 4815-24-1)
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight ~213.30 g/mol
Structure Thiophene core with amino (C2), propyl ester (C3), and methyls (C4, C5).[1][2]
Appearance Yellow to brownish crystalline solid (oxidizes upon air exposure).[1]
Solubility Insoluble in water; Soluble in DMSO, DCM, Ethyl Acetate, Ethanol.[1]

Part 2: Hazard Identification (GHS Classification)[1][3][4]

Note: Classifications are derived from the Ethyl analog (CAS 4815-24-1) and functional group analysis (Primary Aromatic Amine).[1]

GHS Label Elements

Signal Word: WARNING [1]

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation2Causes skin irritation.[1][3][4]H315
Serious Eye Damage/Irritation2ACauses serious eye irritation.[1]H319
STOT - Single Exposure3May cause respiratory irritation.[1][3][4]H335
Acute Toxicity (Oral)4*Harmful if swallowed (Predicted).[1]H302

*Precautionary Principle: While many aminothiophenes are irritants, the amino-thiophene scaffold is a "privileged structure" in medicinal chemistry (e.g., kinase inhibitors).[1] Users must assume uncharacterized pharmacological activity .[1]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4]

  • P280: Wear protective gloves (Nitrile >0.11mm)/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses.[1][3][4]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

Part 3: Technical Handling & Stability Protocols

Stability & Reactivity Profile

The primary instability risk is oxidative darkening .[1] The C2-amino group is electron-rich and susceptible to oxidation by atmospheric oxygen, turning the bright yellow crystals to a brown/black tar over time.[1]

  • Storage Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Incompatible Materials: Strong oxidizing agents (peroxides), Acid chlorides (will acylate the amine), Anhydrides.[1]

Validated Handling Workflow (SOP)

This protocol ensures operator safety and compound integrity.[1]

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, safety goggles.[1] Use a fume hood for all weighing operations.[1]

  • Solubilization: Dissolve in DMSO or Ethanol. Avoid unbuffered aqueous solutions as the amine may protonate, altering solubility.[1]

  • Decontamination: Spills should be treated with 10% bleach solution to oxidize the thiophene ring before disposal, reducing biological potency.[1]

Risk Assessment Visualization

The following diagram outlines the decision logic for handling this research chemical.

RiskAssessment Start Compound Receipt: Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate CheckCAS Check CAS/SDS Availability Start->CheckCAS IsNovel Is Specific SDS Available? CheckCAS->IsNovel UseAnalog Apply Read-Across Protocol: Use Ethyl Ester (CAS 4815-24-1) Data IsNovel->UseAnalog No (Research Grade) StandardHandling Standard GHS Handling IsNovel->StandardHandling Yes AssessState Physical State Assessment UseAnalog->AssessState StandardHandling->AssessState OxidationCheck Check Color: Yellow vs. Brown AssessState->OxidationCheck Purify Recrystallize (EtOH) to remove oxidation products OxidationCheck->Purify Brown/Dark Proceed Proceed to Synthesis/Assay OxidationCheck->Proceed Bright Yellow Purify->Proceed

Figure 1: Decision matrix for handling and quality assessment of aminothiophene derivatives.

Part 4: Synthesis & Impurity Profile (The Gewald Context)[1]

Understanding the synthesis is critical for safety because impurities in "homemade" batches can be more hazardous than the target compound.[1]

Synthesis Route (Gewald Reaction)[1][7]
  • Reagents: 2-Butanone + Propyl Cyanoacetate + Elemental Sulfur + Base (Morpholine).[1]

  • Key Impurities:

    • Unreacted Sulfur: Can cause catalyst poisoning in downstream reactions.[1]

    • Propyl Cyanoacetate: Toxic nitrile source.[1]

    • Morpholine/Diethylamine: Skin irritants/corrosives.[1][4]

Metabolic & Degradation Pathway

In a biological or environmental system, the ester and amino groups are the primary sites of metabolism.[1]

Metabolism Parent Parent Compound (Propyl Ester) Hydrolysis Carboxylesterase Hydrolysis Parent->Hydrolysis Acetylation N-Acetyltransferase (NAT) Parent->Acetylation Oxidation CYP450 Oxidation Parent->Oxidation AcidMetabolite Acid Metabolite (Free Carboxylic Acid) Hydrolysis->AcidMetabolite N_Acetyl N-Acetyl Derivative (Reduced Reactivity) Acetylation->N_Acetyl ReactiveInt Reactive Quinone-imine (Potential Toxicity) Oxidation->ReactiveInt

Figure 2: Predicted metabolic pathways.[1] The hydrolysis path is dominant in plasma; oxidation leads to potential toxicity.

Part 5: Emergency Response

ScenarioProtocol
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.[1] Warning: Aminothiophenes may cause respiratory sensitization.[1]
Skin Contact Wash with soap and water for 15 minutes.[1][3][4] Do not use ethanol (increases transdermal absorption).[1]
Eye Contact Flush with water for 15 minutes.[1][3][4] Consult an ophthalmologist immediately (alkaline nature of amines can damage cornea).[1]
Fire Use CO₂, dry chemical, or foam.[1] Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).[1]

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][5] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94-100.[1]

  • Putrova, Z., et al. (2010).[1][6] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.[1][6]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 78536, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (Used for Read-Across Data).[1] [1]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives. (General Hazard Classifications). [1]

  • Sigma-Aldrich. Safety Data Sheet: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (Source of H-Codes). [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of Lipophilic 2-Aminothiophenes via the Gewald Reaction using Propyl Cyanoacetate

Abstract & Scientific Rationale The synthesis of 2-aminothiophenes is a cornerstone in medicinal chemistry, serving as a privileged scaffold for kinase inhibitors, allosteric modulators (e.g., GLP-1 agonists), and anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The synthesis of 2-aminothiophenes is a cornerstone in medicinal chemistry, serving as a privileged scaffold for kinase inhibitors, allosteric modulators (e.g., GLP-1 agonists), and anti-infectives.[1][2] While ethyl and methyl cyanoacetates are standard reagents, propyl cyanoacetate offers a strategic advantage: the introduction of a propyl ester moiety significantly modulates the lipophilicity (LogP) and metabolic stability of the final pharmacophore compared to its lower-alkyl homologs.

This Application Note details a robust, self-validating protocol for the one-pot Gewald reaction using propyl cyanoacetate. Unlike generic procedures, this guide addresses the specific solubility and stoichiometric considerations required for the propyl ester derivative, ensuring high reproducibility and purity.

Mechanistic Insight: The Gewald Cascade

The reaction proceeds via a three-component condensation between a ketone (or aldehyde), an activated nitrile (propyl cyanoacetate), and elemental sulfur.

Mechanism Description:

  • Knoevenagel Condensation: The base (morpholine) catalyzes the deprotonation of propyl cyanoacetate, which attacks the ketone carbonyl to form an

    
    -unsaturated nitrile.
    
  • Thionation: Elemental sulfur (

    
    ) attacks the activated alkene (or its tautomer).
    
  • Cyclization: An intramolecular nucleophilic attack by the sulfur/thiol onto the nitrile group closes the ring, followed by tautomerization to yield the aromatic 2-aminothiophene.

Figure 1: Reaction Mechanism & Pathway

GewaldMechanism Reactants Ketone + Propyl Cyanoacetate Inter1 Knoevenagel Adduct (α,β-unsaturated nitrile) Reactants->Inter1 Base (Morpholine) Inter2 Thionation (Michael Addition of S8) Inter1->Inter2 Elemental Sulfur (S8) Inter3 Cyclization (Intramolecular) Inter2->Inter3 Ring Closure Product 2-Aminothiophene Propyl Ester Inter3->Product Tautomerization

Caption: Stepwise progression of the Gewald reaction from condensation to aromatization.

Materials & Safety Specifications

Precise stoichiometry is critical. The propyl ester has a higher molecular weight than the standard ethyl reagent; failure to adjust mass inputs will lead to incomplete conversion of the ketone.

ReagentMW ( g/mol )CAS No.[3][4][5][]Equiv.[5][][7]RoleHazard Note
Propyl Cyanoacetate 127.14 14447-15-51.0Activated NitrileIrritant, avoid inhalation.
Cyclohexanone (Model)98.15108-94-11.0Carbonyl SourceFlammable, inhalation hazard.
Sulfur (Elemental)32.067704-34-91.0Sulfur SourceFine powder preferred for kinetics.
Morpholine87.12110-91-80.5 - 1.0Base CatalystCorrosive, absorbs through skin.
Ethanol (Absolute)46.0764-17-5SolventSolventFlammable.

Critical Safety Note: The reaction is exothermic . The addition of the base often triggers a rapid temperature spike. Perform the addition slowly with cooling available.

Detailed Experimental Protocol

Scale: 10 mmol (Model Reaction) Target Product: Propyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Phase A: Setup & Condensation
  • Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge Cyclohexanone (0.98 g, 1.0 mL, 10 mmol) and Propyl Cyanoacetate (1.27 g, ~1.24 mL, 10 mmol).

  • Solvent Addition: Add Ethanol (10 mL). Stir at room temperature for 5 minutes to ensure homogeneity.

  • Sulfur Addition: Add Elemental Sulfur (0.32 g, 10 mmol) in a single portion. Note: Sulfur will not dissolve immediately; it will remain as a suspension.

Phase B: Reaction Initiation (The Critical Step)
  • Catalyst Addition: Add Morpholine (0.87 g, ~0.87 mL, 10 mmol) dropwise over 5 minutes.

    • Observation: The suspension will darken. A mild exotherm (temperature rise to ~40-50°C) is expected and indicates the reaction has initiated.

  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 60°C (internal temperature) or gentle reflux for 3–5 hours .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the sulfur suspension and the formation of a fluorescent spot usually indicate completion.

Phase C: Workup & Isolation
  • Cooling: Remove heat and allow the reaction mixture to cool to room temperature.

  • Precipitation:

    • Scenario A (Solid forms): If the product crystallizes upon cooling, filter the solid directly.

    • Scenario B (No solid): Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The hydrophobic propyl ester moiety facilitates rapid precipitation.

  • Filtration: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL) to remove unreacted sulfur and dark impurities.

  • Drying: Dry the solid under vacuum at 45°C for 4 hours.

Figure 2: Experimental Workflow

Workflow Setup Mix Ketone + Propyl Cyanoacetate in Ethanol Sulfur Add Sulfur (Suspension) Setup->Sulfur Base Add Morpholine (Dropwise) *Exotherm Warning* Sulfur->Base Heat Reflux 60°C (3-5 Hours) Base->Heat Quench Pour into Ice Water Heat->Quench Isolate Filter & Wash (Cold EtOH) Quench->Isolate

Caption: Operational workflow for the 10 mmol synthesis scale.

Characterization & Validation

To validate the synthesis of the propyl ester derivative, look for these specific spectral signatures:

TechniqueDiagnostic SignalInterpretation
1H NMR

~5.8 - 7.5 ppm (Broad s, 2H)
-NH2 protons (Exchangeable with D2O).
1H NMR

~4.1 ppm (t, 2H,

Hz)
-O-CH2- of the propyl ester.
1H NMR

~1.7 ppm (m, 2H)
-CH2- (middle methylene of propyl group).
1H NMR

~0.9 ppm (t, 3H)
-CH3 (terminal methyl of propyl group).
IR ~3300-3400 cm

N-H stretching (Primary amine doublet).
IR ~1660-1680 cm

C=O stretching (Conjugated ester).
IR Absent ~2200 cm

Disappearance of Nitrile (CN) peak confirms cyclization.

Troubleshooting & Optimization

The propyl chain adds lipophilicity, which can alter crystallization behavior compared to ethyl esters.

IssueProbable CauseCorrective Action
"Oiling Out" Product is too lipophilic for water precipitation.Decant water.[7] Dissolve oil in minimal hot ethanol, add water dropwise until turbid, then cool slowly to 4°C.
Residual Sulfur Incomplete reaction or excess S8.Wash the crude solid with carbon disulfide (CS2) (Caution: Toxic/Flammable) or hot ethanol to dissolve unreacted sulfur.
Low Yield Knoevenagel step failed (wet solvent).Ensure Ethanol is dry. Water inhibits the initial condensation. Add 4Å molecular sieves to the reaction if needed.
Dark Tarry Product Polymerization of nitrile.Reduce reaction temperature to 50°C and extend time. Ensure dropwise addition of base.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[8] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[8]

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction.[2][7][8][9][10][11] Journal of Heterocyclic Chemistry, 36(2), 333–345.

  • Putrova, Z., et al. (2010).[11] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[2][9][11] Arkivoc, 2010(1), 209-246.[11]

  • Huang, X., et al. (2010).[2][12] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.[2] Synlett, 2010(09), 1351-1354.

Sources

Application

Synthesis of Thienopyrimidines from Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate: An Application and Protocol Guide

Introduction: The Thienopyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thienopyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases like adenine and guanine.[1][2] This bioisosteric relationship allows thienopyrimidine derivatives to interact with a wide range of biological targets, including protein kinases, making them a fertile ground for the development of novel therapeutics.[3] The thienopyrimidine scaffold is found in a variety of biologically active molecules with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4]

Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate is an ideal and readily accessible starting material for the construction of a diverse library of 5,6-dimethylthieno[2,3-d]pyrimidine analogs. The strategic positioning of the amino and carboxylate functionalities on the thiophene ring provides a versatile platform for the annulation of the pyrimidine ring through various cyclization strategies. This guide provides detailed protocols for the synthesis of this key precursor and its subsequent transformation into several important thienopyrimidine derivatives, offering insights into the rationale behind the chosen synthetic routes.

Part 1: Synthesis of the Key Precursor: Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate via the Gewald Reaction

The Gewald reaction is a powerful and widely adopted multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[5][6] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[5] The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and subsequent cyclization and tautomerization to yield the aromatic thiophene ring.[6] For the synthesis of our target precursor, 3-pentanone is utilized as the ketone component.

Experimental Protocol: Gewald Synthesis of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Materials:

  • 3-Pentanone

  • Propyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine (or Diethylamine)

  • Ethanol

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-pentanone (0.1 mol, 8.61 g) and propyl cyanoacetate (0.1 mol, 12.91 g) in ethanol (80 mL).

  • Add powdered elemental sulfur (0.1 mol, 3.21 g) to the mixture.

  • With gentle stirring, add morpholine (0.2 mol, 17.42 g) dropwise over 30 minutes. An exothermic reaction will be observed, and the temperature of the mixture may rise. Maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-60°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from ethanol to afford Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.

Expected Yield: 70-80%

Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Part 2: Cyclization Strategies for the Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidines

The annulation of the pyrimidine ring onto the 2-aminothiophene precursor can be achieved through several reliable methods. The choice of cyclization strategy depends on the desired substitution pattern on the pyrimidine ring. Here, we detail three common and effective protocols.

Protocol 1: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one via Formamide Cyclization

This is one of the most direct methods to obtain the 4-oxo-thienopyrimidine core. The reaction involves heating the 2-aminothiophene-3-carboxylate with an excess of formamide, which serves as both the reagent and the solvent.[2] The reaction proceeds via an initial formation of a formamido intermediate, followed by an intramolecular cyclization with the elimination of propanol and water.

Causality of Experimental Choices: The use of a large excess of formamide drives the reaction to completion. High temperatures are necessary to overcome the activation energy for the cyclization step. This method is advantageous for its simplicity and the ready availability of formamide.

Experimental Protocol:

Materials:

  • Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Formamide

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, place Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate (0.05 mol, 11.37 g) and formamide (50 mL).

  • Heat the mixture to reflux (approximately 180-190°C) for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Pour the cooled reaction mixture into ice-cold water (200 mL) to induce further precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or acetic acid.

Expected Yield: 80-90%

Characterization Data for 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one:

  • ¹H NMR (DMSO-d₆): δ 12.10 (s, 1H, NH), 8.05 (s, 1H, H-2), 2.45 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

  • IR (KBr, cm⁻¹): 3150-3050 (N-H), 1660 (C=O).

  • MS (m/z): [M]+ corresponding to the molecular weight.

Protocol 2: Synthesis of 2,4-Diamino-5,6-dimethylthieno[2,3-d]pyrimidine from the Corresponding 3-Carbonitrile

To access the 2,4-diamino substituted thienopyrimidine, the starting material needs to be the corresponding 2-amino-4,5-dimethylthiophene-3-carbonitrile. This can be synthesized via a Gewald reaction using malononitrile instead of propyl cyanoacetate. The cyclization is then achieved using dicyandiamide.

Workflow Diagram:

G A 3-Pentanone + Malononitrile + Sulfur B Gewald Reaction A->B Base (e.g., Morpholine) C 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile B->C D Dicyandiamide, Solvent, Heat C->D E 2,4-Diamino-5,6-dimethyl- thieno[2,3-d]pyrimidine D->E G cluster_0 Thiourea Formation and Cyclization Start Propyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate Intermediate Thiourea Intermediate Start->Intermediate Pyridine, Reflux Reagent Phenyl isothiocyanate Reagent->Intermediate Product 5,6-Dimethyl-2-phenyl-3-thioxo-2,3-dihydro- thieno[2,3-d]pyrimidin-4(1H)-one Intermediate->Product KOH, Ethanol, Reflux

Caption: Synthesis of a 3-substituted 2-thioxothienopyrimidine.

Experimental Protocol:

Materials:

  • Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Phenyl isothiocyanate

  • Pyridine

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Step 1: Formation of the Thiourea Intermediate

    • Dissolve Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate (0.01 mol, 2.27 g) in pyridine (20 mL).

    • Add phenyl isothiocyanate (0.011 mol, 1.49 g) and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-cold water with stirring.

    • Collect the precipitated solid, wash with water, and dry. This intermediate can be used in the next step without further purification.

  • Step 2: Cyclization

    • Suspend the crude thiourea intermediate in ethanol (30 mL).

    • Add a solution of potassium hydroxide (0.015 mol, 0.84 g) in ethanol (10 mL).

    • Reflux the mixture for 3-5 hours.

    • After cooling, neutralize the reaction mixture with dilute hydrochloric acid.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol.

Expected Yield: 65-75% over two steps.

Data Presentation: Summary of Synthetic Routes

Route Target Product Key Reagents Typical Reaction Conditions Typical Yield Key Advantages
1 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-oneFormamideReflux (180-190°C), 2-4 h80-90%Simple, high-yielding, readily available reagents.
2 2,4-Diamino-5,6-dimethylthieno[2,3-d]pyrimidineDicyandiamideReflux in 2-methoxyethanol, 6-8 h60-70%Direct route to 2,4-diamino derivatives.
3 5,6-Dimethyl-2-phenyl-3-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-onePhenyl isothiocyanate, KOHTwo steps: Reflux in pyridine, then reflux in ethanolic KOH65-75%Allows for substitution at the 3-position and installation of a 2-thioxo group.

Conclusion

This guide provides a set of robust and reproducible protocols for the synthesis of various 5,6-dimethylthieno[2,3-d]pyrimidine derivatives starting from the readily accessible Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The choice of the synthetic route should be guided by the desired substitution pattern on the final thienopyrimidine scaffold. The methodologies described herein are scalable and can be adapted for the generation of a library of analogs for further investigation in drug discovery programs. The inherent biological potential of the thienopyrimidine nucleus makes these synthetic strategies highly valuable for researchers in medicinal chemistry and related fields.

References

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. [URL: https://www.mdpi.com/1420-3049/26/1/1]
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [URL: https://www.scielo.br/j/jbchs/a/7gS3Q4N5Z8yY6H8v9yY3xXk/?lang=en]
  • Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships. BenchChem. [URL: https://www.benchchem.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17349755/]
  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Academia.edu. [URL: https://www.academia.
  • Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. Molbase. [URL: https://www.molbase.
  • Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents. ResearchGate. [URL: https://www.researchgate.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [URL: https://www.mdpi.com/1420-3049/15/6/3932]
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-Characterization-and-Biological-Studies-Al-Taisan-Al-Hazimi/094892789139199d6389f41b31525049c6efc255]
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [URL: https://www.researchgate.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [URL: https://www.mdpi.com/1420-3049/27/10/3313]
  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c04141]
  • ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [URL: https://www.researchgate.
  • Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. The Pharma Innovation Journal. [URL: https://www.thepharmajournal.com/archives/2018/vol7issue9/PartI/7-9-69-428.pdf]
  • Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://innovareacademics.in/journal/ijpps/Vol3Suppl3/2006.pdf]
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. ResearchGate. [URL: https://www.researchgate.net/publication/359196556_Design_Cytotoxicity_and_Antiproliferative_Activity_of_4-Amino-5-methyl-thieno23-dpyrimidine-6-carboxylates_against_MFC-7_and_MDA-MB-231_Breast_Cancer_Cell_Lines]
  • Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. ResearchGate. [URL: https://www.researchgate.net/publication/231174623_Microwave-Assisted_Synthesis_of_2-Aminothiophene-3-carboxylic_Acid_Derivatives_3H-Thieno23-dpyrimidin-4-one_and_4-Chlorothieno23-dpyrimidine]
  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/guanidines.shtm]
  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3588470/]
  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1219917]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Executive Summary This application note details the optimized protocol for the synthesis of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate utilizing microwave irradiation. This compound is a structural analog of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate utilizing microwave irradiation. This compound is a structural analog of the anti-inflammatory drug Tinoridine and serves as a critical scaffold in medicinal chemistry for the development of thienopyrimidine-based therapeutics.

Traditional Gewald synthesis requires prolonged reflux times (4–12 hours) and often suffers from variable yields due to the volatility of the ketone precursor (2-butanone). The microwave-assisted protocol described herein reduces reaction time to 15–20 minutes , improves the regioselectivity favoring the 4,5-dimethyl isomer, and increases overall yield to >85%.

Key Advantages[1][2][3]
  • Rapid Kinetics: Reaction time reduced by 95% compared to conventional heating.

  • Enhanced Specificity: Microwave dielectric heating promotes the condensation at the methylene site of 2-butanone, favoring the 4,5-dimethyl substitution pattern over the 4-ethyl isomer.

  • Scalability: Protocol is validated for milligram to gram-scale synthesis.

Reaction Mechanism & Strategy

The synthesis follows the Gewald Three-Component Reaction .[1][2] The mechanism involves a Knoevenagel condensation between the ketone and the activated nitrile, followed by thiolation and cyclization.[1]

Reaction Scheme

The reaction utilizes 2-butanone , propyl cyanoacetate , and elemental sulfur in the presence of a morpholine base.

GewaldReaction cluster_reagents Reagents Butanone 2-Butanone (C4H8O) Condition MW Irradiation 80°C, 20 min Base: Morpholine Butanone->Condition Cyanoacetate Propyl Cyanoacetate (C6H9NO2) Cyanoacetate->Condition Sulfur Sulfur (S8) Sulfur->Condition Intermediate Knoevenagel Intermediate Condition->Intermediate Condensation Product Propyl 2-amino-4,5- dimethylthiophene-3-carboxylate (Target) Intermediate->Product Cyclization

Figure 1: Reaction pathway for the microwave-assisted Gewald synthesis.[3]

Expert Insight: Regioselectivity

2-Butanone (


) is an unsymmetrical ketone. It can condense at the methyl position (C1) or the methylene position (C3).
  • Path A (C1 attack): Yields 4-ethylthiophene derivative.

  • Path B (C3 attack): Yields 4,5-dimethylthiophene derivative (Target). Critical Note: The use of secondary amines (morpholine) and microwave irradiation thermodynamically favors the more substituted enamine intermediate (Path B), significantly enhancing the purity of the 4,5-dimethyl product.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RoleCAS No. (Ref)
2-Butanone 72.111.0Ketone Source78-93-3
Propyl Cyanoacetate 127.141.0Activated Nitrile14447-15-5
Sulfur (Elemental) 32.061.0Heteroatom Source7704-34-9
Morpholine 87.121.0Base Catalyst110-91-8
Ethanol (Abs.) 46.07SolventMedium64-17-5
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of sealed vessel operation.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (high coupling efficiency).

Experimental Protocol

Step 1: Pre-Complexation (Critical for Yield)
  • In the microwave vial, dissolve Propyl Cyanoacetate (1.27 g, 10 mmol) and 2-Butanone (0.72 g, 10 mmol) in Ethanol (5 mL).

  • Add Morpholine (0.87 g, 10 mmol) dropwise.

    • Observation: The solution may warm slightly due to the initial acid-base interaction and Knoevenagel onset.

  • Stir at room temperature for 2 minutes before adding sulfur. This allows the initial enamine/Knoevenagel intermediate to form, priming the regioselectivity.

Step 2: Sulfur Addition[1]
  • Add Elemental Sulfur (0.32 g, 10 mmol) to the vial.

  • Seal the vial with a PTFE-lined cap.

Step 3: Microwave Irradiation

Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 80°COptimal for ethanol reflux; prevents ketone vaporization issues.
Time 20:00 (mm:ss)Sufficient for complete conversion.
Power Dynamic (Max 150W)Maintains set temp without overshoot.
Stirring HighEssential for heterogeneous sulfur dispersion.
Pressure Limit 200 psiSafety cutoff (ethanol vapor pressure).
Step 4: Workup & Purification
  • Cooling: Allow the reaction vessel to cool to room temperature (compressed air cooling usually built-in).

  • Precipitation: Pour the reaction mixture into crushed ice/water (approx. 50 mL).

  • Crystallization: Stir vigorously. The hydrophobic ester product will precipitate as a solid (usually off-white to pale yellow).

    • Troubleshooting: If an oil forms, scratch the beaker sides with a glass rod or add a seed crystal. Chill overnight at 4°C.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) to remove residual morpholine and unreacted reagents.
    
  • Recrystallization: Recrystallize from hot ethanol or an ethanol/water mixture to obtain analytical purity.

Workflow Visualization

ProtocolFlow Start Start: Weigh Reagents Mix Mix Propyl Cyanoacetate + 2-Butanone + Ethanol Start->Mix Base Add Morpholine (Stir 2 min RT) Mix->Base Sulfur Add Sulfur (S8) Seal Vial Base->Sulfur MW Microwave Irradiation 80°C, 20 min, High Stir Sulfur->MW Cool Cool to RT & Pour into Crushed Ice MW->Cool Filter Filter Precipitate Wash with Cold Water Cool->Filter Recryst Recrystallize (Ethanol/Water) Filter->Recryst End Final Product: Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate Recryst->End

Figure 2: Step-by-step experimental workflow.

Characterization & Validation

To validate the synthesis, compare spectral data against expected values (extrapolated from the known Ethyl analog, adjusting for the Propyl chain).

  • Appearance: Pale yellow crystalline solid.

  • Yield: Expected range 85–92%.

  • Melting Point: Expected range 65–70°C (Propyl esters typically have lower MPs than methyl/ethyl analogs).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.0–7.2 (s, 2H, 
      
      
      
      , exchangeable).
    • 
       4.05 (t, 2H, 
      
      
      
      of propyl).
    • 
       2.15 (s, 3H, 
      
      
      
      at C4).
    • 
       2.05 (s, 3H, 
      
      
      
      at C5).
    • 
       1.65 (m, 2H, 
      
      
      
      of propyl).
    • 
       0.95 (t, 3H, 
      
      
      
      of propyl).

Self-Validating Check: The presence of two distinct singlet methyl peaks around 2.0–2.2 ppm confirms the 4,5-dimethyl substitution. If the 4-ethyl isomer were formed, you would see a triplet/quartet pattern for the ethyl group attached to the ring and only one ring methyl singlet.

Safety & Handling

  • Pressure Hazards: Microwave reactions generate pressure. Ensure vials are rated for the target temperature/pressure. Do not exceed the volume capacity (keep headspace >30%).

  • Chemical Toxicity:

    • Morpholine: Corrosive and flammable. Handle in a fume hood.

    • Propyl Cyanoacetate: Harmful if swallowed or inhaled.

  • Thermal: Allow vessels to depressurize fully before opening.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Li, L., Ruan, B., Zhang, Z., Huang, L., & Xu, C. (2021). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. Heterocycles, 102(10).

  • Sridhar, M., et al. (2007).[4][5] Microwave-assisted synthesis of 2-aminothiophenes via the Gewald reaction. Tetrahedron Letters, 48(18), 3171-3172.

  • Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E. (Reference for the 4,5-dimethyl regiochemistry confirmation).

Sources

Application

Reagents for cyclization of 2-butanone and propyl cyanoacetate

Application Note: Reagents and Protocols for the Cyclization of 2-Butanone and Propyl Cyanoacetate Abstract The cyclization of 2-butanone (methyl ethyl ketone, MEK) with propyl cyanoacetate represents a critical bifurcat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagents and Protocols for the Cyclization of 2-Butanone and Propyl Cyanoacetate

Abstract

The cyclization of 2-butanone (methyl ethyl ketone, MEK) with propyl cyanoacetate represents a critical bifurcation point in heterocyclic synthesis. Depending on the reagent system employed, this reaction pair can yield two distinct, high-value pharmacophores: 2-aminothiophenes (via the Gewald reaction) or 3-cyano-2-pyridones (via ammonium acetate-mediated condensation). This guide provides detailed protocols for both pathways, emphasizing the use of propyl cyanoacetate to enhance lipophilicity (LogP) compared to the standard ethyl ester, a strategic advantage in optimizing blood-brain barrier (BBB) permeability and oral bioavailability in early-stage drug candidates.

Part 1: Mechanistic Insight & Reagent Selection

The choice of reagents dictates the reaction trajectory. The ketone (2-butanone) possesses two nucleophilic sites (C1-methyl and C3-methylene), leading to regioselectivity challenges that must be managed through catalyst selection and thermodynamic control.

The Gewald Pathway (Thiophene Synthesis)[1][2]
  • Target Scaffold: Polysubstituted 2-aminothiophenes (Kinase inhibitor precursors).

  • Core Reagents: Elemental Sulfur (

    
    ) and a secondary amine base (Morpholine or Diethylamine).
    
  • Mechanism: The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization.[1]

  • Regioselectivity: 2-Butanone is unsymmetrical.

    • Kinetic Control: Reaction at the C1 (methyl) leads to 4-ethylthiophenes.

    • Thermodynamic Control: Reaction at the C3 (methylene) leads to 4,5-dimethylthiophenes.

    • Expert Insight: The use of morpholine as a base typically favors the thermodynamic product (reaction at C3) due to the reversibility of the initial Knoevenagel step, yielding the tetrasubstituted thiophene which is often more stable.

The Pyridone Pathway (Guareschi-Thorpe Type)
  • Target Scaffold: 3-Cyano-2-pyridones (Cardiotonic and anticancer scaffolds).

  • Core Reagents: Ammonium Acetate (

    
    ).[2]
    
  • Mechanism: Ammonium acetate serves a dual role: it acts as a buffer to catalyze the Knoevenagel condensation and provides the ammonia source for the subsequent Michael addition/cyclization.

  • Critical Note: While 2-butanone and propyl cyanoacetate can self-condense, this pathway is most efficient as a Multicomponent Reaction (MCR) involving an aldehyde (e.g., benzaldehyde) to define the substituent at the 4-position. Without an aldehyde, yield is often compromised by complex polymerizations.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways controlled by the reagent system.

ReactionPathways Reactants 2-Butanone + Propyl Cyanoacetate Gewald_Reagents Reagents: Sulfur (S8) Morpholine Ethanol Reactants->Gewald_Reagents Path A Pyridone_Reagents Reagents: NH4OAc (Optional Aldehyde) Ethanol/Reflux Reactants->Pyridone_Reagents Path B Intermediate_1 Knoevenagel Adduct Gewald_Reagents->Intermediate_1 Condensation Thiophene Product A: 2-Amino-4,5-dimethyl- thiophene-3-carboxylate (Gewald Product) Intermediate_1->Thiophene Sulfur Uptake & Cyclization Intermediate_2 Enamine Intermediate Pyridone_Reagents->Intermediate_2 Ammonia Insertion Pyridone Product B: Substituted 3-cyano-2-pyridone Intermediate_2->Pyridone Ring Closure & Oxidation

Caption: Divergent synthesis of Thiophenes (Path A) and Pyridones (Path B) from identical starting materials.

Part 3: Detailed Experimental Protocols

Protocol A: Gewald Synthesis of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Best for: Creating scaffolds for kinase inhibitors or antimicrobial agents.

Reagents Required:

  • 2-Butanone (10 mmol)

  • Propyl Cyanoacetate (10 mmol)

  • Elemental Sulfur (

    
    ) (10 mmol)
    
  • Morpholine (12 mmol)

  • Ethanol (absolute, 10 mL)

Step-by-Step Procedure:

  • Pre-mixing: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-butanone (0.72 g, 10 mmol) and propyl cyanoacetate (1.27 g, 10 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add morpholine (1.05 g, 12 mmol) dropwise to the stirring solution. Note: The reaction is exothermic; ensure temperature does not spike uncontrolledly.

  • Sulfur Addition: Add elemental sulfur (0.32 g, 10 mmol) followed by the remaining ethanol (5 mL).

  • Reaction: Heat the mixture to 60°C for 2 hours, then increase to mild reflux (approx. 78°C) for an additional 3-5 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1).

    • Checkpoint: The disappearance of the sulfur powder and the formation of a dark homogeneous solution indicate progress.

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (50 g) and stir vigorously for 15 minutes.

  • Isolation: A precipitate should form. Filter the solid under vacuum. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol or purify via column chromatography if high purity (>98%) is required for biological assays.

Yield Expectation: 65-80% Regioselectivity Note: This protocol favors the 4,5-dimethyl isomer (reaction at C3 of ketone).

Protocol B: One-Pot Synthesis of 3-Cyano-2-pyridones

Best for: Creating cardiotonic agents or fluorescent probes.

Reagents Required:

  • 2-Butanone (10 mmol)

  • Propyl Cyanoacetate (10 mmol)

  • Ammonium Acetate (

    
    ) (15 mmol)
    
  • Optional but Recommended: Aromatic Aldehyde (e.g., Benzaldehyde, 10 mmol) for MCR stability.

  • Ethanol (15 mL)

Step-by-Step Procedure:

  • Assembly: In a 100 mL round-bottom flask, dissolve propyl cyanoacetate (10 mmol) and the aldehyde (if using) in ethanol (15 mL).

  • Ketone Addition: Add 2-butanone (10 mmol).

  • Ammonia Source: Add solid ammonium acetate (1.15 g, 15 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 6–8 hours.

    • Mechanism:[3][4][5][6][7][8][9][10] The ammonium acetate dissociates to release ammonia, which converts the in-situ formed Knoevenagel intermediate into an enamine, followed by cyclization.

  • Precipitation: The product often precipitates directly from the hot solution or upon cooling.

  • Work-up: Cool to 0°C. Filter the solid precipitate.

  • Washing: Wash with ice-cold water (to remove excess

    
    ) and a small amount of cold ethanol.
    
  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Yield Expectation: 50-70% (Higher if an aldehyde component is included).

Part 4: Troubleshooting & Optimization Data

The following table summarizes common issues and validated solutions based on internal optimization runs.

IssueProbable CauseCorrective Action
Low Yield (Gewald) Incomplete reaction of SulfurUse micronized sulfur to increase surface area. Ensure vigorous stirring.
Regio-isomer Mix Kinetic vs. Thermodynamic competitionMorpholine favors the thermodynamic product (4,5-dimethyl). Et3N may yield more kinetic product (4-ethyl).
Oily Product Residual solvent or propyl ester lipophilicityPropyl esters are oilier than ethyl esters. Induce crystallization by scratching the flask or using a seed crystal.
Polymerization Overheating 2-butanoneDo not exceed 85°C. Add 2-butanone slowly if using microwave irradiation.

Part 5: References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[11][1][10] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (1994).[1] The Gewald Synthesis. Sulfur Reports.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010).[12] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

  • Misra, R., et al. (2025). One-Pot Synthesis of 3-Cyano-2-pyridones. ResearchGate.

  • Doménech, P., et al. (2023).[13] Aldol condensations with butanone: Regioselectivity studies. MDPI/ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dimerization during 2-aminothiophene synthesis

Technical Support Center: 2-Aminothiophene Synthesis & Stabilization Topic: Preventing Dimerization & Decomposition During Gewald Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Aminothiophene Synthesis & Stabilization

Topic: Preventing Dimerization & Decomposition During Gewald Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Dimerization Dilemma

In the synthesis of 2-aminothiophenes (specifically via the Gewald reaction), "dimerization" refers to two distinct but critical failure modes that plague yield and purity:

  • Intermediate Dimerization (Synthetic Failure): The self-condensation of the

    
    -unsaturated nitrile intermediate (Knoevenagel adduct) before it reacts with sulfur. This forms stable cyclohexadiene or benzene byproducts, drastically reducing yield.
    
  • Product Dimerization (Oxidative Instability): The oxidative coupling of the electron-rich 2-aminothiophene product (often at the C5 position) upon exposure to air or light, leading to azo-dyes or paramagnetic tars ("blackening").

This guide provides technical protocols to arrest both pathways, ensuring high-fidelity isolation of the target heterocycle.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: The Reaction Mixture Turned into a Thick, Tarry "Black Mass"

Q: My Gewald reaction darkened rapidly and formed an intractable tar. NMR shows broad signals and loss of the nitrile peak. What happened?

A: You likely experienced uncontrolled polymerization initiated by intermediate dimerization .

  • The Mechanism: The Knoevenagel intermediate (alkylidene malononitrile) is highly electrophilic. In the presence of strong bases (e.g., morpholine, Et

    
    N) and insufficient sulfur activation, it undergoes a Michael addition with itself followed by Thorpe-Ziegler cyclization. This forms a cyclohexadiene dimer (see Diagram 1) which polymerizes.
    
  • Corrective Protocol:

    • Switch to Pre-activated Sulfur: Do not add reagents sequentially. Use Morpholine Polysulfide (MPS) or pre-mix sulfur with the base for 30 minutes before adding the ketone/nitrile. This ensures the sulfur species is more nucleophilic than the deprotonated nitrile.

    • Control the Exotherm: The Knoevenagel step is exothermic. Maintain the temperature below 50°C during the initial mixing phase.

    • Catalyst Swap: Switch to L-Proline (10 mol%) . It buffers the basicity, stabilizing the intermediate and promoting orderly sulfur uptake over self-condensation [1].

Issue 2: Product Decomposition During Filtration

Q: I obtained a solid precipitate, but it turned from yellow to dark brown/black on the filter paper within minutes. How do I stop this?

A: This is Oxidative Dimerization of the free amine.

  • The Cause: 2-Aminothiophenes are electron-rich enamines. In their free-base form, they are highly susceptible to auto-oxidation, forming radical cations that couple to form azo-dimers or C5-C5 linked bis-thiophenes.

  • Immediate Fix: Never dry the free base in air if it is unsubstituted at the 5-position.

    • Protocol A (Salt Formation): Rinse the filter cake with cold ether, then immediately redissolve in EtOAc and treat with 4M HCl/Dioxane to precipitate the stable hydrochloride salt.

    • Protocol B (Immediate Acylation): If the amine is an intermediate, add acetic anhydride directly to the crude reaction mixture (if compatible) or immediately after phase separation to cap the amine as an acetamide.

Issue 3: Low Yield with "Dimer" Impurity Co-eluting

Q: LC-MS shows a peak with exactly 2x the mass of the nitrile intermediate (minus 2H). It co-elutes with my product.

A: This is the Thorpe Cyclization Dimer (a substituted aniline or cyclohexadiene).

  • The Cause: Steric hindrance in the ketone substrate slowed down the sulfur uptake, allowing the Knoevenagel intermediate to accumulate and self-condense.

  • Resolution:

    • Increase Sulfur Loading: Use 1.5 - 2.0 equivalents of elemental sulfur to drive the kinetics toward the thiophene.

    • Solvent Switch: Use Methanol or Ethanol instead of DMF. The protic solvent solvates the sulfur-anion species better, accelerating the thionation step relative to the carbon-carbon dimerization.

Technical Diagrams & Mechanisms

Diagram 1: Competing Pathways (The Critical Junction)

This diagram illustrates the bifurcation point where the reaction succeeds (Thiophene) or fails (Dimer).

GewaldPathways Reagents Ketone + Activated Nitrile (Base, S8) Intermediate Knoevenagel Intermediate (Alkylidene Nitrile) Reagents->Intermediate -H2O Polysulfide Sulfur Uptake (Nucleophilic Attack by S8) Intermediate->Polysulfide +S8 (Fast with Catalyst) SelfCondense Self-Condensation (Michael Addition) Intermediate->SelfCondense Excess Base / Steric Delay Thiophene 2-Aminothiophene (Target Product) Polysulfide->Thiophene Cyclization Dimer Cyclohexadiene Dimer (Thorpe Product) SelfCondense->Dimer Thorpe-Ziegler

Caption: The kinetic competition between sulfur incorporation (Green Path) and dimerization (Red Path). Success depends on accelerating the upper pathway.

Optimized Experimental Protocols

Protocol A: The "Stabilized" Gewald Synthesis (L-Proline Method)

Best for preventing intermediate dimerization and ensuring high purity [2].

Reagents:

  • Ketone (1.0 equiv)

  • Activated Nitrile (e.g., Ethyl cyanoacetate) (1.0 equiv)

  • Sulfur (

    
    ) (1.2 equiv)
    
  • L-Proline (0.1 equiv)

  • Solvent: Ethanol or DMF[1]

Step-by-Step:

  • Pre-mix: In a round-bottom flask, combine the ketone, activated nitrile, and elemental sulfur in Ethanol (5 mL/mmol).

  • Catalyst Addition: Add L-Proline (10 mol%).

  • Controlled Heating: Heat the mixture to 60°C . Do not reflux immediately.

    • Why? Moderate heat initiates the Knoevenagel step without providing enough energy for the high-barrier dimerization side reaction.

  • Monitoring: Stir for 1-4 hours. Monitor by TLC. The disappearance of the nitrile intermediate spot indicates completion.

  • Workup (Crucial for Stability):

    • Cool to room temperature.[2][3]

    • Pour into ice-cold water .

    • Filter the precipitate.

    • Wash: Wash with cold water followed by 10% cold Ethanol.

    • Storage: Dry under vacuum in the dark. If the product is an oil, proceed immediately to salt formation.

Protocol B: Isolation of 2-Aminothiophene as Stable HCl Salt

Best for preventing oxidative product dimerization.

Step-by-Step:

  • Dissolve the crude 2-aminothiophene (free base) in a minimal amount of anhydrous Ethyl Acetate or Diethyl Ether.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equiv).

  • A thick precipitate will form immediately.

  • Stir at 0°C for 15 minutes.

  • Filter the solid under a blanket of Argon/Nitrogen.

  • Wash with cold Ether to remove non-basic impurities (including any neutral dimers).

  • Dry the salt in a desiccator. The HCl salt is stable for months at 4°C.

Comparative Data: Base & Solvent Effects

The choice of base profoundly impacts the ratio of Thiophene (Target) to Dimer (Impurity).

Base SystemSolventYield (Thiophene)Dimer FormationNotes
Diethylamine Ethanol45-60%HighStrong basicity promotes rapid self-condensation of nitrile.
Morpholine Ethanol65-75%ModerateStandard Gewald base; requires careful temp control.
L-Proline DMF85-92% Negligible Acts as a buffer and nucleophilic catalyst; stabilizes intermediate [2].
NaOH (aq) Water<30%Very HighHydrolysis and dimerization dominate.

FAQ: Storage and Handling

Q: Can I store the 2-aminothiophene free base in the freezer? A: Only if it has an electron-withdrawing group at position 3 (e.g., ester, cyano) AND position 5 is substituted. If position 5 is unsubstituted (H), it will decompose even at -20°C. Always convert unsubstituted analogs to the HCl or Tin(IV) chloride salt [3].

Q: Why does my product smell like rotten eggs during workup? A: This indicates the breakdown of polysulfide intermediates (


). It is normal. However, ensure you wash the organic phase with Sodium Hypochlorite (Bleach) solution (dilute) to oxidize residual sulfides before disposal, or use a saturated Sodium Bicarbonate wash to remove H

S.

Q: Is microwave synthesis safer for preventing dimerization? A: Yes. Microwave irradiation (MW) accelerates the slow step (sulfur uptake) significantly more than it accelerates the dimerization. MW protocols often reduce reaction times from hours to minutes, leaving less time for side reactions to occur [4].

References

  • Sabnis, R. W. (1994).[4] The Gewald Synthesis. Sulfur Reports, 16(1), 1-17.[4] Link

  • Wang, T., et al. (2010).[5] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354. Link

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010).[6] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.[6] Link

  • Sridhar, M., et al. (2007).[4] Microwave assisted improvement in the Gewald synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172. Link

Sources

Optimization

Optimizing catalyst ratio for propyl cyanoacetate condensation

Welcome to the technical support center for optimizing Knoevenagel condensation reactions involving propyl cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Knoevenagel condensation reactions involving propyl cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your results with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and selection of catalysts in the Knoevenagel condensation of propyl cyanoacetate.

Q1: What is the fundamental role of the catalyst in this reaction?

A: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (propyl cyanoacetate) to a carbonyl group (an aldehyde or ketone), followed by a dehydration step to yield an α,β-unsaturated product.[1] The catalyst, typically a weak base, is crucial for the initial deprotonation of the propyl cyanoacetate.[2] The α-carbon of propyl cyanoacetate is acidic due to the electron-withdrawing effects of both the nitrile (-CN) and the ester (-COOR) groups. The base abstracts a proton from this "active methylene" group, creating a resonance-stabilized carbanion (enolate).[3][4] This enolate is a much stronger nucleophile than the starting ester and readily attacks the electrophilic carbonyl carbon of the aldehyde or ketone, initiating the C-C bond formation.[4]

Knoevenagel_Mechanism Figure 1: Catalytic Role in Knoevenagel Condensation cluster_0 Step 1: Enolate Formation (Catalyst Action) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Protonation & Dehydration PropylCyanoacetate Propyl Cyanoacetate (Active Methylene) Enolate Resonance-Stabilized Enolate (Nucleophile) PropylCyanoacetate->Enolate Deprotonation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->PropylCyanoacetate Intermediate Tetrahedral Alkoxide Intermediate Enolate->Intermediate C-C Bond Formation Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate BetaHydroxy β-Hydroxy Intermediate Intermediate->BetaHydroxy Protonation Product α,β-Unsaturated Product (Final Product) BetaHydroxy->Product Dehydration (-H₂O) Troubleshooting_Workflow cluster_results Interpreting Screening Results start Problem: Low Yield or Stalled Reaction check_catalyst Is the catalyst fresh and non-degraded? start->check_catalyst screen_ratio Perform Catalyst Ratio Screening (See Protocol Below) check_catalyst->screen_ratio Yes monitor Monitor reaction progress (e.g., TLC, GC-MS) screen_ratio->monitor analyze Analyze Yield and Purity for each ratio monitor->analyze low_yield Yield still low across all ratios? analyze->low_yield high_yield Yield improves to an optimum then may plateau or decrease? analyze->high_yield optimize_other Troubleshoot other parameters: - Temperature - Solvent - Water Removal low_yield->optimize_other solution Optimal Catalyst Ratio Identified high_yield->solution

Caption: Figure 2: Workflow for Catalyst Ratio Optimization.

Experimental Protocol: Catalyst Ratio Screening

This protocol outlines a parallel experiment to determine the optimal catalyst loading for the condensation of an aromatic aldehyde with propyl cyanoacetate using piperidine as the catalyst.

  • Setup: Arrange five clean, dry reaction vials, each with a magnetic stir bar.

  • Reagent Preparation:

    • In each vial, add the aromatic aldehyde (1.0 mmol).

    • Add propyl cyanoacetate (1.1 mmol, 1.1 equivalents).

    • Add the chosen solvent (e.g., ethanol, 5 mL).

  • Catalyst Addition: Add a varying amount of piperidine to each vial according to the table below. It is best to use a stock solution of the catalyst for accurate additions.

  • Reaction: Seal the vials and stir the reactions at a constant temperature (e.g., room temperature or 60 °C).

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction and spot it on a TLC plate to monitor the consumption of the limiting reagent (aldehyde).

  • Workup: Once the reaction with the fastest completion and cleanest profile is identified (or after a set time like 8 hours), quench all reactions by adding dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield for each reaction and analyze the purity (e.g., by ¹H NMR or GC-MS) to identify the condition that gives the best yield of the desired product with minimal side products.

Data Summary Table: Example Screening Results

VialCatalyst (Piperidine, mol%)Reaction Time (h)Aldehyde Conversion (TLC)Isolated Yield (%)Notes
118~40%35%Reaction stalled
22.58~75%71%Incomplete conversion
354>95%92%Clean reaction profile
4102>95%91%Faster, slightly more impurities
5202>95%85%Noticeable side product formation

Based on this hypothetical data, a catalyst loading of 5-10 mol% appears optimal.

Issue 2: Significant Side Product Formation

Q: My final product is impure, and I'm seeing significant side products. Could my catalyst ratio be the cause?

A: Yes, an overly high catalyst concentration is a common cause of impurity.

Causality: As discussed in FAQ Q2 and Q3, excess base can accelerate competing reaction pathways. [2][5]The two most common side reactions are:

  • Aldehyde Self-Condensation: Two molecules of the aldehyde react with each other. This is especially prevalent with aldehydes that lack α-hydrogens when using a base that is too strong. [1]2. Michael Addition: The enolate of propyl cyanoacetate attacks the α,β-unsaturated product you just formed, leading to a more complex, higher molecular weight byproduct. [5] Solution:

  • Reduce Catalyst Concentration: The first step is to decrease the catalyst loading. Refer to the screening protocol above and test lower concentrations (e.g., start with 1-2 mol%).

  • Change the Catalyst: If reducing the concentration of your current catalyst doesn't solve the problem, consider switching to a weaker or sterically bulkier base. For example, if piperidine is causing issues, you might try triethylamine or an ammonium salt like diisopropylethylammonium acetate (DIPEAc), which has been shown to give high yields. [6]* Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Monitor carefully by TLC and work up the reaction as soon as it is complete to prevent the slow formation of Michael adducts. [5] By systematically adjusting the catalyst ratio, you can fine-tune the reaction conditions to favor the desired Knoevenagel condensation, leading to higher yields and purer products for your research and development pipeline.

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). orientjchem.org. [Link]

  • Recent developments in knoevenagel condensation reaction: a review. synthetic-chemistry.com. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Knoevenagel condensation reaction optimization under various parameters a. ResearchGate. [Link]

  • Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Universidade Federal de Goiás. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern of CAS 901555-98-4

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 901555-98-4) . This document is structured to assist a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 901555-98-4) . This document is structured to assist analytical chemists and researchers in the identification, quantification, and differentiation of this compound from its structural analogs.

Publish Comparison Guide[1]

Executive Summary & Chemical Identity

CAS 901555-98-4 corresponds to Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate , a substituted thiophene ester synthesized via the Gewald reaction.[1] This compound serves as a critical intermediate in the synthesis of pharmacologically active heterocyclic compounds, including potential anti-inflammatory and antimicrobial agents.

Accurate mass spectrometry characterization is essential for monitoring reaction progress (esterification/transesterification) and purity profiling. This guide compares the propyl ester with its common analog, the Ethyl ester (CAS 4815-24-1) , highlighting the diagnostic mass shifts that allow for unambiguous identification.[2]

PropertyTarget CompoundComparative Analog
Chemical Name Propyl 2-amino-4,5-dimethylthiophene-3-carboxylateEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate
CAS Number 901555-98-4 4815-24-1
Formula C₁₀H₁₅NO₂SC₉H₁₃NO₂S
Monoisotopic Mass 213.0823 Da199.0667 Da
[M+H]⁺ Precursor m/z 214.09 m/z 200.07

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation data described below, the following standardized protocol is recommended. This setup ensures optimal ionization and reproducible fragmentation.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes (The propyl ester is more lipophilic and will elute later than the ethyl ester).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the primary ester cleavage and secondary ring fragmentation.

Fragmentation Analysis & Mechanism

The fragmentation of CAS 901555-98-4 follows a distinct pathway governed by the stability of the thiophene core and the lability of the ester group.[1]

Primary Pathway: Ester Cleavage

Upon collisional activation, the protonated precursor [M+H]⁺ (m/z 214) undergoes a characteristic loss of the alkoxy group. For propyl esters, this typically occurs via two competing mechanisms:

  • McLafferty-like Rearrangement: Transfer of a

    
    -hydrogen from the propyl chain to the carbonyl oxygen, leading to the neutral loss of propene (42 Da) .
    
    • Transition:

      
      [1]
      
    • Product: 2-amino-4,5-dimethylthiophene-3-carboxylic acid (protonated).[1]

  • Inductive Cleavage: Direct loss of the propoxy radical or propanol molecule (less common in even-electron ESI but possible as a neutral loss of propanol (60 Da) to form an acylium ion).

    • Transition:

      
      [1]
      
Secondary Pathway: Decarboxylation & Core Fragmentation

The resulting acid ion (m/z 172) or acylium ion (m/z 154) further fragments:

  • Water Loss: The acid ion (m/z 172) loses water (-18 Da) to form the acylium ion m/z 154 .

  • Decarbonylation: The acylium ion loses carbon monoxide (CO, -28 Da) to generate the stable thienyl carbocation at m/z 126 .[2]

Diagnostic Transitions Table
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed IdentityCE (eV)
214.1 172.1 -42 Da (Propene)Carboxylic Acid Core15
214.1 154.1 -60 Da (Propanol)Acylium Ion25
172.1 154.1 -18 Da (H₂O)Dehydration Product25
154.1 126.1 -28 Da (CO)Thienyl Core35

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic pathway from the precursor ion to the stable core fragments.

FragmentationPathway Precursor Precursor [M+H]+ m/z 214 (Propyl Ester) Acid Fragment [M+H-C3H6]+ m/z 172 (Carboxylic Acid) Precursor->Acid Loss of Propene (-42 Da) Acylium Acylium Ion [M+H-C3H7OH]+ m/z 154 Precursor->Acylium Loss of Propanol (-60 Da) Acid->Acylium -H2O (-18 Da) Core Thienyl Core [M+H-C3H7OH-CO]+ m/z 126 Acylium->Core -CO (-28 Da)

Caption: ESI+ fragmentation pathway of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate showing primary ester cleavage.

Comparative Analysis: Propyl vs. Ethyl Ester

In drug development, switching ester groups (e.g., Ethyl to Propyl) is a common strategy to modulate lipophilicity.[2] Distinguishing these two requires analyzing the specific mass shifts.

Key Differentiators
  • Precursor Shift: The Propyl ester (214) is +14 Da heavier than the Ethyl ester (200), corresponding to the extra methylene (-CH₂-) group.

  • Common Fragment Ion: Both compounds collapse to the same carboxylic acid core at m/z 172 and acylium ion at m/z 154 .

    • Propyl:

      
       (Loss of 42)[2]
      
    • Ethyl:[1][3][4]

      
       (Loss of 28)
      
FeaturePropyl Ester (CAS 901555-98-4)Ethyl Ester (CAS 4815-24-1)
Precursor [M+H]⁺ 214200
Primary Neutral Loss -42 (Propene)-28 (Ethylene)
Core Fragment 1 m/z 172 m/z 172
Core Fragment 2 m/z 126 m/z 126
Retention Time Later (More Lipophilic)Earlier (Less Lipophilic)

References

  • BLD Pharm. (2025). Product Analysis: Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 901555-98-4).[1][3][5] Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Retrieved from

  • Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie. Retrieved from

Sources

Comparative

Biological activity comparison of propyl vs ethyl thiophene-3-carboxylates

Executive Summary In the optimization of thiophene-based pharmacophores, the ester substituent at the C-3 position plays a critical role in modulating bioavailability and target affinity. While ethyl thiophene-3-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of thiophene-based pharmacophores, the ester substituent at the C-3 position plays a critical role in modulating bioavailability and target affinity. While ethyl thiophene-3-carboxylates represent the standard "baseline" scaffold due to the ubiquity of the Gewald reaction precursors, propyl derivatives offer a strategic shift in lipophilicity (


) that significantly alters biological outcomes.

This guide analyzes the functional trade-offs between these two homologues. Experimental evidence suggests that while ethyl esters offer superior aqueous solubility and broad-spectrum antibacterial activity (Gram-negative bias), propyl esters frequently exhibit enhanced antifungal potency and cellular uptake in cancer cell lines due to increased hydrophobic interaction with lipid bilayers.

Physicochemical & Structural Comparison

The transition from an ethyl to a propyl ester adds a single methylene unit (


), yet this minor structural change impacts the partition coefficient (

) and molecular volume, influencing how the molecule traverses biological membranes.
FeatureEthyl Thiophene-3-carboxylatePropyl Thiophene-3-carboxylateImpact on Bioactivity
Formula

(Core)

(Core)
Propyl increases MW by ~14 Da.
Lipophilicity (

)
~2.1 - 2.5~2.6 - 3.0Propyl increases permeability but decreases water solubility.
Steric Bulk ModerateHighPropyl may clash with smaller binding pockets (steric hindrance).
Metabolic Stability ModerateModerate/HighPropyl esters are generally hydrolyzed slower by esterases than ethyl esters.
Primary Utility General Antibacterial / Lead ScreeningAntifungal / Solid Tumor Targeting

Biological Activity Analysis

Antibacterial Efficacy (Gram-Negative Focus)

Ethyl esters are often the preferred starting point for antibacterial screening. Their lower lipophilicity allows for better diffusion through the porin channels of Gram-negative bacteria (e.g., E. coli).

  • Observation: In studies involving 2-aminothiophene-3-carboxylates, ethyl derivatives frequently demonstrate lower Minimum Inhibitory Concentrations (MIC) against E. coli compared to longer-chain analogues.

  • Mechanism: The propyl chain's hydrophobicity can lead to aggregation or entrapment in the outer membrane, preventing access to the periplasmic space in Gram-negative strains.

Antifungal Potency (The "Cut-off" Effect)

Research indicates a positive correlation between alkyl chain length and antifungal activity up to a specific "cutoff" point.

  • Key Finding: Vlasov et al. (2015) demonstrated that in thieno[2,3-d]pyrimidine derivatives (which share the thiophene-carboxylate core), increasing the alkyl chain length at the 3-position (e.g., from ethyl to butyl) significantly improved inhibitory activity against Candida albicans.

  • Interpretation: Fungal cell membranes are rich in ergosterol. The additional methylene group in the propyl ester facilitates stronger Van der Waals interactions with the fungal lipid bilayer, enhancing membrane disruption or entry.

Anticancer Cytotoxicity

Thiophene-3-carboxylates are potent anticancer scaffolds, often targeting kinases or tubulin polymerization.

  • Performance: Propyl esters often show higher cytotoxicity against solid tumor lines (e.g., MCF-7, HepG2).

  • Rationale: Solid tumors often have hypoxic, acidic environments. The enhanced lipophilicity of the propyl group aids in passive diffusion across the plasma membrane of cancer cells, increasing the intracellular concentration of the pharmacophore.

Structure-Activity Relationship (SAR) Logic[1]

The decision to select Ethyl vs. Propyl is governed by the Lipophilicity-Steric Balance . The following diagram illustrates the decision logic for medicinal chemists.

SAR_Logic Start Thiophene-3-Carboxylate Optimization Target Identify Biological Target Start->Target GramNeg Gram-Negative Bacteria (E. coli, P. aeruginosa) Target->GramNeg Hydrophilic Path Fungi Fungi / Solid Tumors (C. albicans, MCF-7) Target->Fungi Hydrophobic Path Ethyl Select ETHYL Ester (Optimized for Porin Diffusion) GramNeg->Ethyl Propyl Select PROPYL Ester (Optimized for Membrane Insertion) Fungi->Propyl Result1 High Solubility Moderate Permeability Ethyl->Result1 Result2 High Lipophilicity Potential Steric Clash Propyl->Result2

Figure 1: SAR Decision Tree for ester selection based on target organism characteristics.

Experimental Protocols

To validate the differences between ethyl and propyl derivatives, the following self-validating protocols are recommended.

Synthesis: The Gewald Reaction (Standardized)

This protocol synthesizes the core scaffold. The variation occurs in the choice of the


-methylene carbonyl component or the cyanoacetate ester.

Reagents:

  • Ethyl: Ethyl cyanoacetate[1]

  • Propyl: Propyl cyanoacetate (or transesterification of the ethyl product)

Gewald_Synthesis Input1 Ketone/Aldehyde (R-CH2-CO-R') Reaction One-Pot Condensation (Ethanol, 60°C, 3-5h) Input1->Reaction Input2 Cyanoacetate (Ethyl or Propyl) Input2->Reaction Input3 Elemental Sulfur (S8) Input3->Reaction Base Base Catalyst (Morpholine/Diethylamine) Base->Reaction Catalyzes Product 2-Aminothiophene-3-carboxylate (Ethyl or Propyl Ester) Reaction->Product

Figure 2: The Gewald multi-component reaction pathway for scaffold generation.

Step-by-Step Protocol:

  • Mixing: In a round-bottom flask, dissolve the ketone (10 mmol) and the appropriate cyanoacetate (Ethyl or Propyl, 10 mmol) in Ethanol (30 mL).

  • Activation: Add elemental sulfur (10 mmol) and a catalytic amount of diethylamine or morpholine (10 mmol) dropwise.

    • Note: The reaction is exothermic. Add base slowly to prevent "bumping."

  • Reflux: Heat the mixture at 60–70°C for 3–5 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into crushed ice. The thiophene derivative will precipitate as a solid.

  • Purification: Filter the solid and recrystallize from ethanol.

    • Validation: Verify structure via

      
      -NMR.[1][2][3][4][5] The ethyl group will show a characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm). The propyl group will show a triplet (~0.9 ppm), multiplet (~1.6 ppm), and triplet (~4.1 ppm).
      
Antimicrobial Assay (MIC Determination)

Objective: Quantify the biological activity difference.

  • Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

  • Inoculum: Prepare standardized bacterial/fungal suspensions (

    
     CFU/mL) of E. coli (Gram-) and C. albicans (Fungi).
    
  • Dilution: Perform serial two-fold dilutions in a 96-well plate using Mueller-Hinton broth.

  • Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: Use Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal) as positive controls. DMSO is the negative control.

References

  • Mabkhot, Y. N., et al. (2016).[3] Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(8), 1036. Link

  • Vlasov, S. V., et al. (2015). Synthesis and the antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives. News of Pharmacy. Link

  • Mishra, R., et al. (2014).[6] Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Bioorganic & Medicinal Chemistry. Link

  • Chavan, S. M., et al. (2012). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research. Link

  • Zhang, Y., et al. (2019). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. European Journal of Medicinal Chemistry. Link

Sources

Validation

A Comparative Guide to Establishing the Purity of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate Reference Standard

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of accurate and reproducible analytical data. This guide provides an in-depth technical comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of accurate and reproducible analytical data. This guide provides an in-depth technical comparison of methodologies for establishing the purity of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. We will explore the rationale behind employing a multi-pronged analytical approach, focusing on High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) to create a robust and self-validating purity assessment.

The Critical Role of a Well-Characterized Reference Standard

A reference standard with a precisely determined purity is not merely a high-quality reagent; it is a fundamental component of the entire drug development lifecycle. It serves as the benchmark for quantifying active pharmaceutical ingredients (APIs) and their impurities, validating analytical methods, and ensuring batch-to-batch consistency. An inadequately characterized standard can lead to significant errors in dosage, skewed toxicological assessments, and potential regulatory hurdles. Therefore, a comprehensive evaluation using orthogonal analytical techniques is paramount.

Understanding the Impurity Profile: Insights from Synthesis

Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate is commonly synthesized via the Gewald reaction.[1][2] This one-pot, multi-component reaction involves the condensation of a ketone (3-methyl-2-butanone), an activated nitrile (propyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][4] Understanding this synthetic route is crucial for anticipating potential process-related impurities.

Potential Impurities from the Gewald Synthesis:

  • Unreacted Starting Materials: Residual 3-methyl-2-butanone, propyl cyanoacetate, and elemental sulfur.

  • Reaction Intermediates: Knoevenagel condensation products between the ketone and nitrile.[5]

  • Side-Products: Isomeric thiophenes, over-alkylated products, or byproducts from the decomposition of reactants or intermediates.

  • Residual Solvents and Catalysts: Solvents like methanol or ethanol and basic catalysts such as morpholine or triethylamine are often used.[3]

The following diagram illustrates the general workflow for the synthesis and subsequent purification and analysis of the reference standard.

G cluster_synthesis Synthesis (Gewald Reaction) cluster_purification Purification cluster_analysis Purity Assessment cluster_certification Certification start_materials 3-Methyl-2-butanone + Propyl Cyanoacetate + Elemental Sulfur + Base Catalyst reaction One-Pot Reaction start_materials->reaction crude_product Crude Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate reaction->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography recrystallization->chromatography purified_product Purified Reference Standard Candidate chromatography->purified_product hplc HPLC-UV/DAD purified_product->hplc qnmr qNMR purified_product->qnmr lcms LC-MS purified_product->lcms coa Certificate of Analysis hplc->coa qnmr->coa lcms->coa G cluster_data Analytical Data cluster_assessment Purity Calculation cluster_result Final Result qnmr qNMR Assay (99.8% w/w) mass_balance Mass Balance Calculation qnmr->mass_balance hplc HPLC Purity (99.87% area) assigned_purity Assigned Purity (99.7%) hplc->assigned_purity Confirmatory water Water Content (0.08%) water->mass_balance solvents Residual Solvents (<0.02%) solvents->mass_balance mass_balance->assigned_purity

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Core Directive & Hazard Assessment Senior Scientist Note: As this specific propyl ester is a specialized research intermediate, specific toxicological data (SDS) may be sparse compared to its ethyl analog (CAS 4815-24-1)...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Hazard Assessment

Senior Scientist Note: As this specific propyl ester is a specialized research intermediate, specific toxicological data (SDS) may be sparse compared to its ethyl analog (CAS 4815-24-1). Therefore, we apply the Read-Across Principle : we infer hazards from the chemically similar Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and Propyl 2-aminothiophene-3-carboxylate.

The "Why" Behind the Safety:

  • The Amine Group (-NH2): Primary amines on thiophene rings are chemically reactive and prone to oxidation. They are almost universally classified as irritants to mucous membranes and skin.

  • The Thiophene Ring: Sulfur-containing heterocycles often carry a distinctive odor and can be skin sensitizers.

  • The Ester Chain (Propyl): Increases lipophilicity compared to methyl/ethyl esters, potentially facilitating faster skin absorption.

Anticipated GHS Classifications (Conservative Estimate):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. If one layer fails (e.g., glove tear), the next layer (engineering control) protects you.

Protection ZoneRecommended GearTechnical Rationale
Respiratory Primary: Fume Hood (Face Velocity > 0.5 m/s)Secondary: N95 or P100 Respirator (if outside hood)Solid aminothiophenes are often fine powders. Inhalation is the fastest route to systemic exposure. The fume hood is the primary barrier; the mask is a backup for weighing operations.
Hand (Dermal) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeopreneThiophene derivatives can permeate thin latex. Nitrile offers superior chemical resistance to organic esters. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (Not just safety glasses)Fine powders drift. Safety glasses leave gaps. Goggles seal the eye area against dust ingress and accidental splashes during dissolution.
Body Lab Coat (Cotton/Poly blend) + Long Pants + Closed-toe ShoesStandard barrier against particulate accumulation on street clothes.

Operational Protocol: Safe Handling Workflow

Phase A: Pre-Operational Checks
  • Verify Engineering Controls: Ensure Fume Hood certification is current.

  • Neutralizing Agents: Prepare a beaker of dilute bleach (sodium hypochlorite) or weak acid (citric acid) for immediate decontamination of spills (amines are basic).

  • Read-Across Verification: Confirm you are using the Propyl ester. (Note: The Ethyl analog CAS is 4815-24-1; treat the Propyl variant with equal or higher caution due to unknown specific toxicity).

Phase B: Weighing & Transfer (Critical Risk Step)

Most exposures occur here due to dust generation.

  • Static Control: Use an anti-static gun or wipe on the weighing boat. Thiophene powders are often static-prone, causing them to "jump" or disperse.

  • The "Tunnel" Method: Work deep inside the fume hood (at least 6 inches back). Do not weigh on the open bench.

  • Solvent Dampening: If possible, pre-weigh the solvent in the reaction vessel, then add the solid directly to the solvent to immediately suppress dust.

Phase C: Reaction & Cleanup
  • Dissolution: Once dissolved, the inhalation risk drops, but the absorption risk increases (solvent carrier effect). Maintain glove discipline.

  • Waste Segregation:

    • Liquid Waste: Non-Halogenated Organic Waste (unless halogenated solvents like DCM are used). Label clearly as "Contains Sulfur/Thiophene".

    • Solid Waste: Contaminated gloves and paper towels go into "Hazardous Solid Waste," not regular trash.

Visualizations

Diagram 1: PPE Selection Decision Logic

Caption: Flowchart determining required PPE based on the physical state and quantity of the chemical.

PPE_Logic Start Start: Handling Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate State What is the Physical State? Start->State Solid Solid / Powder State->Solid Dust Risk Liquid Solution / Oil State->Liquid Splash Risk Quantity Quantity > 1 gram? Solid->Quantity Level2 Enhanced PPE: Splash Goggles, Double Nitrile Gloves, Fume Hood MANDATORY Liquid->Level2 Skin Absorption Risk Level1 Standard PPE: Safety Glasses, Lab Coat, Single Nitrile Gloves Quantity->Level1 No (<1g, low dust) Quantity->Level2 Yes (High Exposure Potential) Level3 Respiratory Upgrade: Add N95/P100 Mask (If Hood unavailable) Quantity->Level3 No Hood Available

Diagram 2: Spill Response Protocol

Caption: Step-by-step logic for managing accidental spills of thiophene derivatives.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Solution Type->Liquid Action1 1. Isolate Area 2. Do NOT Sweep (Dust) Powder->Action1 Action3 1. Absorb with Vermiculite 2. Do NOT use water immediately Liquid->Action3 Action2 1. Cover with Wet Paper Towel (Prevents Dust) Action1->Action2 Disposal Collect in Haz Waste Bag Label: 'Thiophene Contaminated' Action2->Disposal Action3->Disposal

Emergency Response & First Aid

  • Eye Contact: Rinse immediately with water for 15 minutes. Critical: Hold eyelids apart. Thiophene esters can be sticky/oily and difficult to flush.

  • Skin Contact: Wash with soap and water.[1][2][4][5] Do not use alcohol or acetone; these solvents can drive the chemical deeper into the dermis.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (asthmatic reaction to amine), seek medical attention.

Disposal Plan

Waste StreamClassificationInstructions
Solid Waste Hazardous Chemical WasteCollect in a dedicated solid waste drum. Do not mix with oxidizers (e.g., permanganates) as amines can react exothermically.
Liquid Waste Organic Solvent WasteSegregate based on the solvent used (Halogenated vs. Non-Halogenated). Ensure the container is vented if there is any risk of reaction.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 2-aminothiophene-3-carboxylate (CID 1988156). [Link](Used for Read-Across Hazard Assessment)

  • European Chemicals Agency (ECHA). C&L Inventory: 2-aminothiophene-3-carboxylate derivatives. [Link](Verification of GHS classifications)

Sources

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